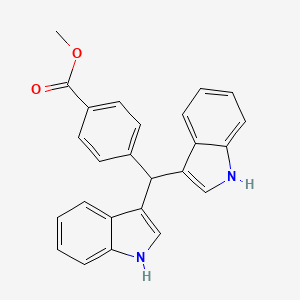

DIM-C-pPhCO2Me

概要

科学的研究の応用

DIM-C-pPhCO2Me has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: It is studied for its role in modulating biological pathways and cellular processes.

Industry: It is used in the development of new pharmaceuticals and chemical products.

作用機序

DIM-C-pPhCO2Meは、核レセプター4A1(NR4A1)を拮抗することで効果を発揮します。 この相互作用は、NR4A1依存性トランス活性化の阻害につながり、次に腫瘍の増殖を阻害し、癌細胞のアポトーシスを誘導します 。 この化合物は、活性酸素種(ROS)の産生も誘導し、ストレス遺伝子を活性化し、ラパマイシン(mTOR)経路のメカニズム的標的を阻害します 。

類似の化合物との比較

This compoundは、NR4A1を特異的に標的化する能力においてユニークです。類似の化合物には以下が含まれます。

DIM-C-pPhOH: この化合物は、NR4A1も標的とするが、フェニル環に異なる置換基を持っています.

C-DIM12: 類似の抗腫瘍活性を示す別の化合物ですが、分子構造が異なります.

Cytosporone B: 核レセプターを標的とする化合物ですが、作用機序が異なります.

これらの化合物は、いくつかの生物学的活性を共有していますが、特定の標的と作用機序が異なります。これは、this compoundがNR4A1を特異的に標的とする際のユニークさを強調しています 。

生化学分析

Biochemical Properties

DIM-C-pPhCO2Me plays a crucial role in biochemical reactions, particularly as an antagonist of the nuclear receptor 4A1 (NR4A1) . NR4A1 is a protein that in humans is encoded by the NR4A1 gene . As an antagonist, this compound can bind to NR4A1 and inhibit its activity .

Cellular Effects

This compound has been observed to display antineoplastic activity, meaning it inhibits the development of tumors . It has shown potent anticancer activity in pancreatic, colon, breast, kidney, and rhabdomyosarcoma cells . It decreases the expression of PAX3-FOXO1A and β1-integrin proteins in Rh30 rhabdomyosarcoma and MDA-MB-231 breast cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It inhibits the migration of Rh30 and MDA-MB-231 cancer cells . Additionally, it prevents the action of the mechanistic target of rapamycin (mTOR), a kinase that regulates cell growth, cell proliferation, cell motility, cell survival, protein synthesis, and transcription . It also stimulates the production of reactive oxygen species (ROS) in various cancer cell lines .

準備方法

合成経路と反応条件

DIM-C-pPhCO2Meの合成には、特定の条件下でのインドール誘導体とベンズアルデヒド誘導体の反応が含まれます。 この反応は一般的に触媒を必要とし、ジメチルスルホキシド(DMSO)またはエタノールなどの有機溶媒中で行われます 。 生成物は、再結晶またはクロマトグラフィーなどの技術を使用して精製され、高純度レベル(≥98%)が達成されます 。

工業生産方法

This compoundの工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、反応条件を正確に制御するための大型反応器と自動化システムの使用が含まれます。 生成物はその後、厳格な品質管理対策を受けて、一貫性と純度が確保されます 。

化学反応の分析

反応の種類

DIM-C-pPhCO2Meは、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、化合物に酸素を付加するか、または水素を除去することを伴います。

還元: この反応は、化合物に水素を付加するか、または酸素を除去することを伴います。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応用のさまざまな求核剤が含まれます。 これらの反応は一般的に、所望の結果を達成するために、制御された温度と圧力で行われます 。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、this compoundの酸化は、カルボン酸の生成につながる可能性があり、一方、還元はアルコールをもたらす可能性があります 。

科学研究アプリケーション

This compoundは、以下を含む幅広い科学研究アプリケーションを持っています。

化学: さまざまな有機合成反応における試薬として使用されます。

生物学: 生物学的経路と細胞プロセスを調節する役割について研究されています。

類似化合物との比較

DIM-C-pPhCO2Me is unique in its ability to specifically target NR4A1. Similar compounds include:

DIM-C-pPhOH: This compound also targets NR4A1 but has different substituents on the phenyl ring.

C-DIM12: Another compound with similar antineoplastic activity but different molecular structure.

Cytosporone B: A compound that targets nuclear receptors but with a different mechanism of action.

These compounds share some biological activities but differ in their specific targets and mechanisms of action, highlighting the uniqueness of this compound in its specific targeting of NR4A1 .

特性

IUPAC Name |

methyl 4-[bis(1H-indol-3-yl)methyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O2/c1-29-25(28)17-12-10-16(11-13-17)24(20-14-26-22-8-4-2-6-18(20)22)21-15-27-23-9-5-3-7-19(21)23/h2-15,24,26-27H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBAOKSZCULLDIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801271204 | |

| Record name | Methyl 4-(di-1H-indol-3-ylmethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801271204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151358-48-4 | |

| Record name | Methyl 4-(di-1H-indol-3-ylmethyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151358-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-(di-1H-indol-3-ylmethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801271204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of DIM-C-pPhCO2Me?

A: this compound acts as an antagonist of the orphan nuclear receptor NR4A1 (also known as Nur77 or TR3). [, , , ] It binds to NR4A1 and inhibits its transcriptional activity, thereby downregulating NR4A1-dependent gene expression. This leads to a cascade of downstream effects, including decreased cell proliferation, induction of apoptosis, and inhibition of tumor growth in various cancer cell lines. [, , , ]

Q2: How does this compound impact cancer cell migration and invasion?

A: Studies have shown that this compound can inhibit β1-integrin expression, a protein crucial for cell migration and invasion, in pancreatic and colon cancer cells. [] This inhibition mimics the effects of genetically silencing NR4A1, suggesting that NR4A1 plays a crucial role in regulating β1-integrin levels. Furthermore, this compound reduces β1-integrin-dependent responses such as cell migration and adhesion to fibronectin. []

Q3: Are there any in vivo studies demonstrating the efficacy of this compound?

A: While the provided abstracts don't delve into specific in vivo data, they mention the use of xenograft models to study the compound's effects on tumor growth. [] Additionally, this compound has shown promising results in improving survival rates in a mouse model of Escherichia coli pneumonia, linked to enhanced bacterial clearance and reduced lung injury. [] These findings highlight the therapeutic potential of this compound.

Q4: What are the structural features of this compound that contribute to its activity?

A: While specific structure-activity relationship (SAR) studies aren't detailed in the abstracts, the "C-DIM" scaffold, characterized by the 1,1-bis(3'-indolyl)-1-(phenyl)methane core structure, appears essential for NR4A1 antagonism. [, , ] The p-carboxymethyl substituent on the phenyl ring seems to be a key feature for this compound's activity. Comparing its effects with the p-hydroxyphenyl analog (DIM-C-pPhOH) in future studies could provide valuable insights into the SAR and guide further optimization of NR4A1 antagonists. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。